molecular formula C6H10N4O2 B12066875 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide CAS No. 98778-10-0

4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide

Cat. No.: B12066875
CAS No.: 98778-10-0
M. Wt: 170.17 g/mol
InChI Key: QERZEUNWVFGPBN-UHFFFAOYSA-N
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Description

4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide is a heterocyclic compound that features a unique structure combining an oxadiazole and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,7-dimethyl-1,2-diaminobutane with nitrous acid to form the oxadiazole ring, followed by cyclization with a suitable reagent to form the pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide is unique due to its specific combination of an oxadiazole and pyrazine ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

98778-10-0

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

4,7-dimethyl-3-oxido-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazin-3-ium

InChI

InChI=1S/C6H10N4O2/c1-8-3-4-9(2)6-5(8)7-12-10(6)11/h3-4H2,1-2H3

InChI Key

QERZEUNWVFGPBN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C2=[N+](ON=C21)[O-])C

Origin of Product

United States

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